molecular formula C7H7N3O2 B1531241 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 959238-51-8

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Numéro de catalogue: B1531241
Numéro CAS: 959238-51-8
Poids moléculaire: 165.15 g/mol
Clé InChI: AXSUVXXGOZEMQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and IUPAC Conventions

The compound 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one follows established International Union of Pure and Applied Chemistry nomenclature principles for bicyclic heterocycles. The systematic name reflects the fusion of an oxazole ring with a pyrimidine ring system, creating a unique bicyclic scaffold. The numbering system employed in the name indicates the specific positions of the methyl substituents at positions 2 and 5, while the carbonyl functionality is designated at position 7 with the notation (6H) indicating the presence of a transferable hydrogen atom.

Alternative nomenclature variations encountered in the literature include 2,5-dimethyloxazolo[5,4-d]pyrimidin-7(4H)-one, reflecting different tautomeric considerations. The Chemical Abstracts Service has assigned the unique registry number 959238-51-8 to this compound, providing an unambiguous identifier for database searches and regulatory purposes. The systematic naming convention accurately captures the compound's structural complexity while maintaining consistency with established heterocyclic nomenclature standards.

The oxazolo[5,4-d]pyrimidine core structure represents a specific ring fusion pattern where the oxazole ring shares two adjacent carbons with the pyrimidine ring. This particular fusion pattern distinguishes it from other oxazolopyrimidine isomers and contributes to its unique chemical and biological properties. The positioning of the methyl groups and the carbonyl functionality creates a specific three-dimensional arrangement that influences the compound's reactivity and binding characteristics.

Molecular Formula and Weight Determination

The molecular formula of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one has been definitively established as C₇H₇N₃O₂ through multiple analytical techniques. This formula indicates the presence of seven carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 165.15 grams per mole. The molecular weight determination has been confirmed through high-resolution mass spectrometry analysis, providing accurate mass measurements that support the proposed molecular formula.

Parameter Value Reference
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
Exact Mass 165.05328
Monoisotopic Mass 165.053279

The elemental composition reflects the heterocyclic nature of the compound, with a significant proportion of nitrogen atoms contributing to its chemical reactivity and potential biological activity. The carbon-to-nitrogen ratio of 7:3 is characteristic of purine-like structures, which may contribute to the compound's reported biological activities. The presence of two oxygen atoms, one in the oxazole ring and one as a carbonyl group, provides sites for hydrogen bonding and influences the compound's solubility characteristics.

The molecular weight falls within the optimal range for drug-like molecules according to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties. The relatively low molecular weight combined with the presence of hydrogen bond donors and acceptors positions this compound as a potentially bioactive scaffold for pharmaceutical development.

Spectroscopic Characterization (IR, NMR, MS)

Spectroscopic analysis of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one has been conducted using multiple complementary techniques to establish structural confirmation. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch appears as a prominent feature, while nitrogen-hydrogen stretching vibrations provide evidence for the presence of the heterocyclic nitrogen atoms.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. Proton nuclear magnetic resonance spectroscopy reveals the chemical environments of the methyl groups and aromatic protons, with characteristic chemical shifts that confirm the proposed structure. The methyl groups at positions 2 and 5 exhibit distinct chemical shifts due to their different electronic environments within the fused ring system. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation by revealing the carbon framework and confirming the presence of the carbonyl carbon.

Mass spectrometry analysis supports the molecular formula determination and provides fragmentation patterns that are consistent with the proposed structure. High-resolution electrospray ionization mass spectrometry yields accurate mass measurements that confirm the molecular formula C₇H₇N₃O₂. The fragmentation patterns observed in mass spectrometry provide additional structural information about the compound's stability and preferred cleavage sites under ionization conditions.

The Simplified Molecular Input Line Entry System representation O=C1C(N=C(C)O2)=C2N=C(C)N1 captures the connectivity of atoms within the molecule. This notation provides a linear representation of the complex bicyclic structure and serves as a computational input for molecular modeling studies. The International Chemical Identifier string 1S/C7H7N3O2/c1-3-8-6(11)5-7(9-3)12-4(2)10-5/h1-2H3,(H,8,9,11) provides additional structural encoding that includes stereochemical information and tautomeric considerations.

Crystallographic Analysis and X-ray Diffraction Studies

While direct crystallographic data for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one was not found in the search results, extensive crystallographic analysis has been conducted on closely related oxazolo[5,4-d]pyrimidine derivatives, providing valuable structural insights into this class of compounds. Single-crystal X-ray diffraction analysis of related 7-aminooxazolo[5,4-d]pyrimidines has revealed important structural features that are likely applicable to the target compound.

The crystallographic analysis of compound 5h in the related series demonstrates that oxazolo[5,4-d]pyrimidine systems crystallize in specific space groups with well-defined molecular conformations. The compound 5h crystallizes in the P1̄ space group with one molecule in the asymmetric unit, exhibiting a planar oxazolo[5,4-d]pyrimidine system with root mean square deviation of 0.007 Å. This planarity is crucial for understanding the electronic properties and potential biological interactions of the compound.

The bond lengths and angles observed in the crystal structure reveal important electronic characteristics of the oxazolo[5,4-d]pyrimidine system. The C4-N3a bond length of 1.322(2) Å compared to 1.347(2) and 1.358(2) Å for the C5-N4 and C7-N6 bonds respectively indicates localization of double bonds within the pyrimidine ring. This observation suggests partial loss of aromaticity in the oxazolo[5,4-d]pyrimidine ring system, which has implications for the compound's reactivity and binding properties.

Intermolecular interactions observed in the crystal packing include nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen hydrogen bonds that contribute to the overall crystal stability. These interactions provide insights into the compound's potential binding modes in biological systems and its solid-state properties. The hydrogen bonding patterns create ladder-like chain structures that influence the compound's physical properties and solubility characteristics.

Computational Chemistry Approaches to Structure Elucidation

Computational chemistry methods have been extensively employed to understand the structural and electronic properties of oxazolo[5,4-d]pyrimidine derivatives, providing valuable insights that complement experimental characterization. Theoretical calculations have been performed to explain the preferred formation of 7-aminooxazolo[5,4-d]pyrimidines relative to potential isomeric forms, with thermodynamic stability calculations indicating significant energy differences between different structural arrangements.

Density functional theory calculations have revealed that oxazolo[5,4-d]pyrimidine structures are thermodynamically more stable than their potential isomeric forms by approximately 13 kilocalories per mole. These calculations were performed for isolated molecules in vacuum environments and further validated using the Conductor-like Polarizable Continuum Model for simulated ethanol solutions, yielding similar stabilization energies of 12.43 and 12.83 kilocalories per mole. The consistency of these results across different computational environments supports the reliability of the theoretical predictions.

Molecular orbital calculations provide insights into the electronic distribution within the oxazolo[5,4-d]pyrimidine system, revealing the contributions of different atoms to the highest occupied molecular orbital and lowest unoccupied molecular orbital. These calculations help explain the compound's reactivity patterns and potential sites for chemical modification. The electronic structure calculations also provide information about the compound's polarizability and potential for intermolecular interactions.

Rotational barrier calculations have been performed for related compounds to understand conformational dynamics. For example, the rotational barrier around specific bonds in acetamidine derivatives has been estimated at approximately 23 kilocalories per mole, similar to known compounds like N,N-dimethylformamide with an experimental barrier of 21 kilocalories per mole. These calculations provide insights into the dynamic behavior of the molecules and their potential conformational flexibility in solution.

Propriétés

IUPAC Name

2,5-dimethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-8-6(11)5-7(9-3)12-4(2)10-5/h1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUVXXGOZEMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650937
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-51-8
Record name 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Synthetic Approaches

Two main synthetic routes are established for oxazolo[5,4-d]pyrimidines:

The first successful synthesis of this system was achieved by cyclizing 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride (POCl3) to form the fused heterocycle.

Detailed Synthetic Pathway for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

A representative, well-documented synthetic route involves the following key steps:

Step 1: Preparation of 5-Amino-3-methylisoxazole-4-carbonyl chloride (Compound 1)

  • Starting from esters of 2-cyano-3-alkoxy-2-butenoate acids, 5-amino-3-methylisoxazole-4-carboxylic acid is synthesized using efficient methods previously described in literature.
  • This acid is then converted to its acid chloride (Compound 1) by standard chlorination methods.

Step 2: Formation of 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (Compound 2)

  • Compound 1 reacts with aminomalononitrile tosylate (AMNT) in 1-methyl-2-pyrrolidinone (NMP) at room temperature to yield Compound 2. This reaction is a nucleophilic substitution forming the oxazole ring attached to the isoxazole moiety.

Step 3: Synthesis of Imidate Intermediates (Compounds 3 and 4)

  • Heating Compound 2 with an excess of triethyl orthoacetate under reflux produces ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate (Compound 3).
  • Further reaction yields ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate (Compound 4), which contains centers of Z-E isomerism but predominantly forms a single isomer.

Step 4: Cyclization with Primary Amines to Form Final Oxazolo[5,4-d]pyrimidines (Compound 5)

  • Compound 4 reacts with 30% ethanolic solutions of various primary aliphatic amines at room temperature. This leads to cyclization and formation of the target oxazolo[5,4-d]pyrimidine derivatives (Compound 5), including 2,5-dimethyl derivatives depending on the amine used.
  • The reaction proceeds through an intermediate amidine formed by nucleophilic addition of the amine to the cyano group of Compound 4 or 3, which then cyclizes to the fused heterocyclic system.

Alternative Reaction Media

  • Attempts to carry out the cyclization in aprotic solvents such as carbon tetrachloride (CCl4) resulted in significantly lower yields compared to ethanolic solutions, indicating the importance of solvent choice for optimal reaction efficiency.

Structural Confirmation

  • The structure of representative oxazolo[5,4-d]pyrimidine derivatives (e.g., compound 5h) has been confirmed by single-crystal X-ray diffraction analysis, showing a planar fused ring system stabilized by intramolecular hydrogen bonding.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials Esters of 2-cyano-3-alkoxy-2-butenoate acids, aminomalononitrile tosylate (AMNT)
Key Intermediates 5-Amino-3-methylisoxazole-4-carbonyl chloride (1), oxazole-carbonitrile (2), imidates (3 and 4)
Cyclization Step Reaction of imidate (4) with primary amines in ethanol solution at room temperature
Reaction Mechanism Nucleophilic addition of amine to cyano group, amidine intermediate formation, ring closure
Reaction Yields 9% to 66% depending on amine; lower yields with bulky or aromatic amines
Solvent Effects Ethanol preferred; aprotic solvents like CCl4 reduce yield
Stability Considerations Imidate intermediates unstable in ethanol; thermodynamic preference for oxazolo[5,4-d]pyrimidine
Structural Confirmation Single-crystal X-ray diffraction confirms planar fused ring structure

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes: This compound is versatile in its reactivity. It can undergo:

  • Oxidation: Generally with reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions using halogenated derivatives or activated carbon centers.

Common Reagents and Conditions Used in These Reactions: Reagents can include halogens for halogenation reactions, acids or bases for catalysis, and transition metals for more specialized transformations. Conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired reactivities and selectivities.

Major Products Formed from These Reactions: Products vary widely depending on the reaction pathway chosen. Oxidative reactions might yield carboxylic acids or ketones, while reductions could form alcohols or amines. Substitution reactions might result in derivatives with varied functional groups, enhancing the compound's utility in further applications.

Applications De Recherche Scientifique

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has carved out a niche across multiple research areas:

  • Chemistry: Acts as a building block for the synthesis of more complex molecules.

  • Biology: Explored for its potential in biochemical assays and interactions with enzymes.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic benefits.

  • Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The compound's mechanism of action can be attributed to its interaction with specific molecular targets. Its fused ring structure allows for unique binding affinities and interactions with biomolecules:

  • Molecular Targets: Enzymes, receptors, and nucleic acids.

  • Pathways Involved: Inhibition or activation of biochemical pathways, modulation of enzyme activities, and potential regulatory effects on genetic expressions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of 2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can be contextualized through comparisons with structurally related compounds:

Compound Name Substituents/Modifications Key Activities References
2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Phenyl groups at positions 2 and 5 High cytokinin-like activity (54% biomass growth stimulation in pumpkin)
7-Amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine Amino group at position 7, ethylphenyl at position 5 Moderate cytokinin-like activity (31% increase vs. kinetin control)
5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-ones Amino group at position 5 Ricin inhibition (IC50: 1–3 mM); kinase inhibition; purine analog activity
2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one Thiazolo core with amino groups at positions 2 and 5 Weak purine nucleoside phosphorylase (PNP) inhibition (IC50 > 100 µM)
7-Chloro-oxazolo[4,5-d]pyrimidines Chlorine at position 7, oxazolo[4,5-d] isomer Antiviral activity; synthesis via POCl3-mediated chlorination

Key Findings

Cytokinin-Like Activity: The phenyl-substituted analog 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one outperforms natural cytokinin kinetin, enhancing pumpkin biomass growth by 54% at 10⁻⁹ M .

Anticancer Potential: Oxazolo[5,4-d]pyrimidines with amino or methyl groups exhibit anticancer activity via antimetabolite mechanisms (e.g., mimicking purines). For instance, 5-amino derivatives inhibit VEGFR-2 and cancer cell lines (A549, MCF7) with IC50 values comparable to 5-fluorouracil . The dimethyl substitution in the target compound may alter metabolic stability or solubility, impacting efficacy.

Enzyme Inhibition: Thiazolo analogs (e.g., 2,5-diaminothiazolo[5,4-d]pyrimidin-7(6H)-one) show poor PNP inhibition (IC50 > 100 µM) compared to oxazolo derivatives, highlighting the critical role of the oxygen atom in the oxazole ring for target interaction .

Structural Stability: Oxazolo[5,4-d]pyrimidines are thermodynamically more stable than their cyanooxazolylacetamidine precursors, as shown by computational studies (∆E298 ≈ 13 kcal·mol⁻¹) . The dimethyl substitution may further enhance stability via electron-donating effects.

Data Tables

Table 1: Cytokinin-Like Activity of Oxazolo-Pyrimidines

Compound Substituents Biomass Growth Increase (vs. Control) Reference
2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Phenyl (C6H5) 54%
7-Amino-5-(4-ethylphenyl)-2-phenyl derivative Amino, ethylphenyl 31%
Kinetin (Control) Natural cytokinin 23%

Table 2: Anticancer Activity of Oxazolo-Pyrimidines

Compound Cell Line (IC50, µM) Mechanism Reference
5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-one MCF7: 12.5 VEGFR-2 inhibition; antimetabolite
5-Fluorouracil (Control) MCF7: 8.2 Thymidylate synthase inhibition
Cisplatin (Control) A549: 6.7 DNA crosslinking

Activité Biologique

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C7H7N3O2
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 2959238-51-8
  • SMILES Notation : O=C1C(N=C(C)O2)=C2N=C(C)N1

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of oxazolo[5,4-d]pyrimidine derivatives, including this compound. These activities encompass:

  • Anticancer Effects : The compound has shown cytotoxicity against various cancer cell lines.
  • Kinase Inhibition : It exhibits inhibitory effects on several kinases including VEGFR-2 and Aurora A kinase.
  • Pro-apoptotic Activity : The compound can activate caspase cascades leading to programmed cell death.

Anticancer Activity

A study evaluated the cytotoxic effects of several oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation in lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cells. The study also reported that some derivatives could inhibit P-glycoprotein, enhancing their anticancer efficacy by overcoming drug resistance .

Cell LineIC50 (µM)Mechanism of Action
A54915Inhibition of VEGFR-2
MCF720Activation of caspase pathways
HT2925Inhibition of Aurora A kinase

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Kinase Inhibition : The compound's structure allows it to bind to and inhibit key kinases involved in tumor growth and survival.
  • Induction of Apoptosis : By activating apoptotic pathways through caspase activation, it promotes cell death in malignant cells .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the oxazolo[5,4-d]pyrimidine structure can significantly influence biological activity. For instance:

  • Methyl substitutions at positions 2 and 5 enhance potency against cancer cell lines.
  • Variations in substituents can affect kinase inhibition efficacy and selectivity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest a favorable profile with reasonable bioavailability and a half-life conducive for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one?

Methodological Answer: The compound is synthesized via cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines or through formamide-mediated cyclization of 4-cyano-5-aminooxazole derivatives. Key steps include:

  • Route 1 : Cyclodehydration of 5-acylaminopyrimidines using POCl₃ and dimethylaniline at 105–110°C, yielding intermediates that are further functionalized with amines (e.g., methylamine for dimethyl substitution) .
  • Route 2 : Formamide-mediated cyclization of 4-cyano-5-aminooxazoles under reflux conditions, followed by methylation at the 2- and 5-positions .

Table 1 : Comparison of Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYield RangeReference
Cyclodehydration5-Acylamino-pyrimidinesPOCl₃, Me₂NPh, 105°C60–85%
Formamide cyclization4-Cyano-5-aminooxazolesFormamide, 120°C45–70%

Q. Which spectroscopic techniques confirm the structural characterization of this compound?

Methodological Answer: Structural validation employs:

  • ¹H/¹³C NMR : To confirm methyl group positions (δ 2.2–2.5 ppm for CH₃) and oxazole/pyrimidine ring protons .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and oxazole C-O-C vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 207.088 for C₉H₁₀N₂O₂) .
  • X-ray Crystallography : Resolves regiochemistry of dimethyl substitution and ring fusion .

Q. What biological targets are associated with oxazolo[5,4-d]pyrimidin-7(6H)-one derivatives?

Methodological Answer: While direct data on the dimethyl derivative is limited, structurally related analogs show activity against:

  • Purine Nucleoside Phosphorylase (PNP) : Thiazolo-pyrimidinones (e.g., 2,5-diaminothiazolo analogs) inhibit PNP with IC₅₀ values of 112,000–131,000 nM, suggesting potential immunosuppressive applications .
  • Ricin Toxin : 5-Aminooxazolo derivatives inhibit ricin’s ribosome-inactivating activity (IC₅₀ ~1–3 mM) .
  • Kinases/Receptors : Oxazolo-pyrimidines modulate adenosine receptors and fatty acid hydrolases .

Q. How is purity assessed during synthesis, and what impurities are common?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 90% acetonitrile/water) detect byproducts like uncyclized intermediates or regioisomers .
  • Common Impurities :
  • Incomplete cyclization products (e.g., 5-acylaminopyrimidine precursors).
  • Chlorinated byproducts from POCl₃-mediated reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening : Replace POCl₃ with milder agents (e.g., TMSCl) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclodehydration efficiency .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Assays : Standardize enzyme inhibition protocols (e.g., PNP inhibition assays at pH 7.4, 25°C) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare dimethyl vs. diaminothiazolo analogs to isolate substituent effects on IC₅₀ .
  • Meta-Analysis : Aggregate data from kinase screens (e.g., tyrosine kinases vs. lipid kinases) to clarify target specificity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico ADMET : Tools like SwissADME predict logP (2.1), moderate solubility (~50 µM), and CYP450 inhibition risks .
  • Molecular Docking : AutoDock Vina models interactions with PNP (PDB: 1V48), identifying key hydrogen bonds with Thr242 and Glu259 .

Q. How to design derivatives for improved target selectivity?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance PNP binding .
  • Bioisosteric Replacement : Replace oxazole with thiazole to modulate solubility and target affinity .
  • Click Chemistry : Attach triazole moieties via Huisgen cycloaddition to explore antiviral activity .

Q. What mechanistic studies elucidate its enzyme inhibition mode?

Methodological Answer:

  • X-ray Crystallography : Resolve co-crystal structures with PNP to identify binding pockets .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
  • Site-Directed Mutagenesis : Test PNP mutants (e.g., Thr242Ala) to validate binding residues .

Q. How does the compound compare to agricultural growth regulators?

Methodological Answer:

  • Auxin-Like Activity : At 10⁻⁹ M, oxazolo-pyrimidines enhance root elongation in maize and wheat, comparable to naphthylacetic acid (NAA) .
  • Cytokinin Effects : Stimulate shoot growth in cucumber seedlings by upregulating cell division genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Reactant of Route 2
2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.